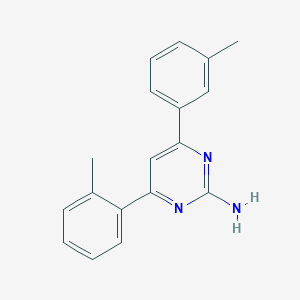

4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine

Description

4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine is a pyrimidine derivative featuring methyl-substituted phenyl groups at the 4- and 6-positions of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with significant applications in medicinal chemistry, including antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

IUPAC Name |

4-(2-methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3/c1-12-6-5-8-14(10-12)16-11-17(21-18(19)20-16)15-9-4-3-7-13(15)2/h3-11H,1-2H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGJESBUUSWVPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate substituted benzaldehydes and guanidine derivatives.

Condensation Reaction: The benzaldehydes undergo a condensation reaction with guanidine in the presence of a base such as sodium ethoxide or potassium carbonate.

Cyclization: The intermediate formed undergoes cyclization to form the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

Oxidation: N-oxides of the pyrimidine ring.

Reduction: Corresponding amines or other reduced derivatives.

Substitution: Nitro, sulfonyl, or halogenated derivatives of the aromatic rings.

Scientific Research Applications

4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

Chemical Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidin-2-amine Derivatives

Table 1: Comparative Analysis of Pyrimidin-2-amine Derivatives

Key Observations

Electron-Withdrawing vs. Electron-Donating Groups: Chloro, bromo, and nitro groups at para/meta positions enhance antibacterial activity against S. aureus and V. cholerae . For example, compound 22 (4-chlorophenyl) showed pronounced activity against S. aureus. In contrast, the methyl groups in the target compound are electron-donating, which may reduce binding affinity to bacterial targets compared to halogenated analogs.

Heterocyclic Substituents: Compounds with morpholine (e.g., 20) or carbazole (e.g., 5i) substituents exhibit enhanced enzyme inhibitory activity. The carbazole group in 5i contributes to strong urease inhibition, likely due to π-π stacking and hydrophobic interactions .

Hydrogen Bonding and Solubility: Derivatives with polar groups (e.g., methoxy, fluoro) or heteroaromatic rings (e.g., furan, imidazole) demonstrate improved hydrogen-bonding capacity, as shown in quantum chemical studies . For instance, 5i and 10 (Table 1) leverage hydrogen bonding for target engagement.

Anticancer and Antimicrobial Activity :

- Imidazole-containing analogs (e.g., 4-(1H-imidazol-1-yl)-6-(4-methylphenyl)pyrimidin-2-amine) show promise in silico for anticancer applications , whereas indole derivatives (e.g., 11a ) exhibit activity against cancer cell lines (HEPG2, MCF7) .

- The target compound’s discontinued status suggests it may have underperformed in preliminary bioactivity assays compared to these analogs.

Physicochemical and ADME Properties

- ADME Predictions : Computational studies on analogs like 5i highlight the importance of balanced hydrophobicity for drug-likeness . The target compound’s structural simplicity may limit its metabolic stability compared to more complex derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.